

KRP-297: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KRP-297

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An In-depth Review of the Dual PPAR α / γ Agonist **KRP-297** (MK-0767)

This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of **KRP-297**, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Identifiers

KRP-297, also known as MK-0767, is a synthetic small molecule belonging to the thiazolidinedione class of compounds. Its chemical structure is characterized by a central benzamide core linked to a thiazolidinedione head group and a trifluoromethylphenyl tail.

Chemical Structure:

Figure 1: Chemical structure of **KRP-297**.

Table 1: Chemical Identifiers of **KRP-297**

Identifier	Value
IUPAC Name	5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide[1]
Synonyms	MK-0767, KRP297, L-410198[1]
CAS Number	213252-19-8[1]
Molecular Formula	C20H17F3N2O4S[1]
Molecular Weight	438.42 g/mol [1]
SMILES	<chem>O=C(NCC1=CC=C(C(F)(F)F)C=C1)C2=CC(CC3SC(=O)NC3=O)=CC=C2OC</chem> [1]
InChI Key	NFFXEUUOMTXWCX-UHFFFAOYSA-N[1]

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of **KRP-297** are not extensively reported in publicly available literature. The following table summarizes the available information.

Table 2: Physical and Chemical Properties of **KRP-297**

Property	Value	Source
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Storage Condition	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)	[1]

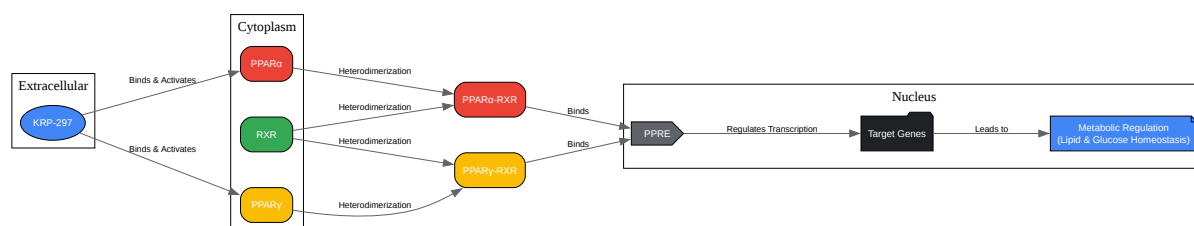
Further experimental determination of properties such as melting point, boiling point, aqueous solubility, pKa, and logP is recommended for comprehensive characterization.

Biological Activity and Mechanism of Action

KRP-297 is a dual agonist of PPAR α and PPAR γ , nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[2]

PPAR Signaling Pathway

The mechanism of action of **KRP-297** involves the activation of both PPAR α and PPAR γ . Upon binding to these receptors, **KRP-297** induces a conformational change that leads to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.



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Figure 2: Simplified signaling pathway of **KRP-297** as a dual PPAR α / γ agonist.

Quantitative Biological Activity

KRP-297 has demonstrated potent agonist activity at both PPAR α and PPAR γ receptors in various assays.

Table 3: In Vitro Activity of **KRP-297**

Assay Type	Receptor Subtype	EC50 (nM)
Cell-free Assay	PPAR α	570[2]
PPAR γ	135[2]	
COS Cell Transactivation Assay	PPAR α	240[2]
PPAR γ	95[2]	
aP2 Induction (3T3-L1 cells)	PPAR γ	73[2]

Pharmacokinetics and Metabolism

Pharmacokinetic studies have been conducted in both animals and humans, demonstrating the systemic exposure and metabolic fate of **KRP-297**.

Table 4: Pharmacokinetic Parameters of **KRP-297** in Humans (Single and Multiple Doses)

Parameter	Value
Apparent Terminal Half-life (t _{1/2})	~36 hours[2]
Time to Reach Steady State	~8 days[2]

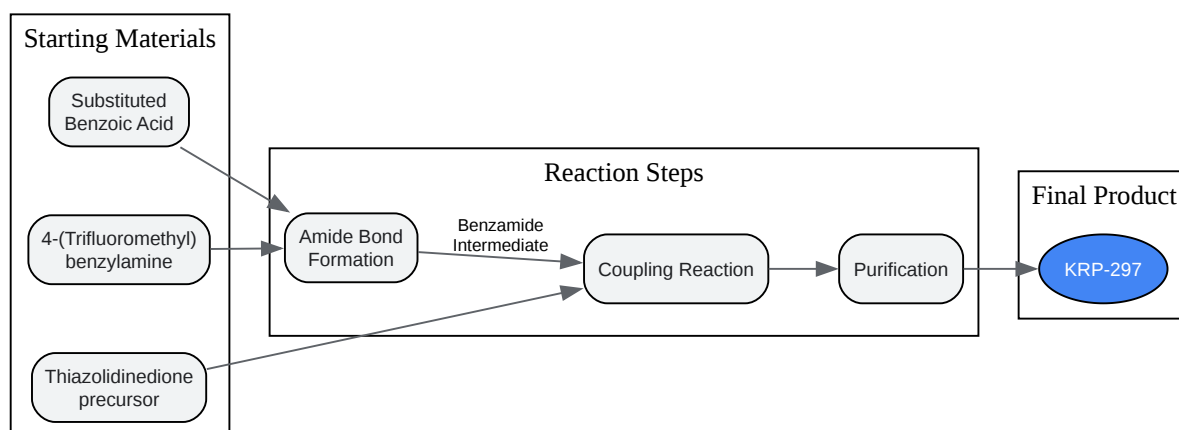
The primary site of metabolism for **KRP-297** is the thiazolidinedione (TZD) ring.[3][4][5][6][7][8] In vitro metabolism studies using liver microsomes and hepatocytes from humans, rats, dogs, and rhesus monkeys have shown that the metabolism is qualitatively similar across these species. The major biotransformation pathway involves the scission of the TZD ring.[3][5][6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific biological assays of **KRP-297** are not readily available in the public domain. The following provides a general outline based on common methodologies for similar compounds.

Synthesis of KRP-297 (General Approach)

The synthesis of **KRP-297** would likely involve a multi-step process. A plausible synthetic route could start with the appropriate substituted benzoic acid and 4-(trifluoromethyl)benzylamine to form the benzamide core. This intermediate would then be coupled with a suitably functionalized thiazolidinedione precursor.



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Figure 3: A generalized workflow for the synthesis of **KRP-297**.

Note: This is a generalized representation. The actual synthesis would require specific reagents, catalysts, and reaction conditions that would need to be determined through experimental optimization.

PPAR α /y Transactivation Assay (General Protocol)

This assay is commonly used to determine the potency of a compound in activating PPAR receptors.

- Cell Culture: COS-1 cells (or another suitable cell line) are cultured in appropriate media.
- Transfection: Cells are transiently transfected with expression vectors for the PPAR α or PPAR γ ligand-binding domain fused to a GAL4 DNA-binding domain, along with a reporter plasmid containing a GAL4 upstream activating sequence driving the expression of a reporter gene (e.g., luciferase).
- Compound Treatment: Transfected cells are treated with varying concentrations of **KRP-297** or a vehicle control.
- Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Efficacy

Preclinical and clinical studies have demonstrated the efficacy of **KRP-297** in improving metabolic parameters.

Table 5: Summary of In Vivo Efficacy of **KRP-297**

Animal Model/Study Population	Dose	Key Findings
ob/ob Mice	0.3-10 mg/kg	Normalized hyperglycemia and hyperinsulinemia.[1]
Hamsters	10-30 mg/kg/day for 9 days	Reductions in serum cholesterol and triglycerides of 14-35%.[2]
Dogs	0.05-1 mg/kg/day for 14 days	Dose-dependent reductions in cholesterol.[2]
Healthy Human Volunteers	Single doses (1-80 mg) and multiple doses (0.3-25 mg/day for 14 days)	Significant and dose-dependent reductions in plasma triglycerides and free fatty acids. Dose-dependent decreases in LDL cholesterol, total cholesterol, and non-HDL cholesterol after 14 days.[2]

Conclusion

KRP-297 is a potent dual PPAR α /y agonist with a well-characterized in vitro and in vivo profile. Its ability to concurrently address both dyslipidemia (via PPAR α activation) and insulin resistance (via PPARy activation) makes it a compound of significant interest for the potential treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a foundational understanding of **KRP-297** for researchers and drug developers. Further investigation into its detailed physicochemical properties and the development of specific, reproducible experimental protocols will be crucial for its continued evaluation and potential therapeutic application.

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- To cite this document: BenchChem. [KRP-297: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673845#krp-297-chemical-structure-and-properties]

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